molecular formula C7H15BrO B2492536 1-Bromo-2-methoxy-4-methylpentane CAS No. 1909314-26-6

1-Bromo-2-methoxy-4-methylpentane

Cat. No.: B2492536
CAS No.: 1909314-26-6
M. Wt: 195.1
InChI Key: PPDDSJOHSDATBC-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-4-methylpentane (CAS: Not explicitly provided in the evidence; molecular formula: C₇H₁₅BrO) is a brominated alkane derivative featuring a methoxy (-OCH₃) group at the second carbon and a methyl (-CH₃) group at the fourth carbon of a pentane backbone. This compound is structurally characterized by its branched alkyl chain and polar functional groups, which influence its physical properties, reactivity, and handling requirements. It is primarily used as an intermediate in organic synthesis under strictly controlled conditions .

Properties

IUPAC Name

1-bromo-2-methoxy-4-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-6(2)4-7(5-8)9-3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDDSJOHSDATBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-4-methylpentane can be synthesized through a multi-step process involving the bromination of 2-methoxy-4-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale bromination reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methoxy-4-methylpentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of 2-methoxy-4-methylpentanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

    Nucleophilic Substitution: 2-Methoxy-4-methylpentanol.

    Elimination: 2-Methoxy-4-methylpentene.

    Oxidation: 2-Methoxy-4-methylpentanal or 2-Methoxy-4-methylpentanone.

Scientific Research Applications

1-Bromo-2-methoxy-4-methylpentane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of novel materials with specific properties.

    Biological Studies: Employed in metabolic labeling experiments to study biochemical pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxy-4-methylpentane primarily involves its reactivity as an alkyl halide. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing the compound to participate in various chemical transformations. The methoxy group can influence the reactivity and stability of the compound through electron-donating effects.

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : Estimated at ~195 g/mol (based on C₇H₁₅BrO).
  • Density : Likely higher than 1.134 g/mL (cf. 1-Bromo-4-methylpentane, which has a density of 1.134 g/mL at 25°C) due to the polar methoxy group .
  • Hazards : Classified as highly flammable (H225), harmful if swallowed (H302), and irritating to skin, eyes, and respiratory system (H315, H319, H335). It also poses environmental risks (H412: harmful to aquatic life with long-lasting effects) .

Comparison with Similar Compounds

The following table compares 1-Bromo-2-methoxy-4-methylpentane with structurally related brominated alkanes and substituted derivatives. Data are derived from the provided evidence and inferred chemical principles.

Property This compound 1-Bromo-4-methylpentane (CAS 626-88-0) 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
Molecular Formula C₇H₁₅BrO C₆H₁₃Br C₉H₉BrO₂
Molecular Weight (g/mol) ~195 165.07 229.07
Functional Groups Bromine, methoxy, methyl Bromine, methyl Bromine, methoxy, ketone
Density (g/mL) Estimated >1.134 1.134 (at 25°C) Not provided
Reactivity SN2 hindered by adjacent methoxy More amenable to SN2 (less steric hindrance) Electrophilic aromatic substitution favored
Hazards H225, H302, H315, H319, H335, H412 Likely H225, H302, H315 (inferred) H302, H315, H319, H335 (as per SDS)
Primary Uses Laboratory intermediate Organic synthesis, alkylating agent Pharmaceutical intermediate
Storage Requirements Tightly sealed, dry, ventilated, cool Similar, but less emphasis on moisture Dry, inert atmosphere, avoid light

Key Findings:

Structural and Functional Differences: 1-Bromo-4-methylpentane lacks the methoxy group, resulting in lower polarity and molecular weight compared to this compound. This difference reduces steric hindrance around the bromine atom, making it more reactive in SN2 reactions . 2-Bromo-4'-methoxyacetophenone is an aromatic bromoketone with distinct reactivity (e.g., electrophilic substitution) and applications in pharmaceutical synthesis, unlike the aliphatic bromoalkanes .

In contrast, 1-Bromo-4-methylpentane is a simpler alkylating agent with broader utility in nucleophilic substitutions .

Safety and Handling: this compound requires stringent precautions (e.g., P233: keep container tightly closed; P280: wear protective gear) due to its flammability and toxicity. Similar measures apply to 1-Bromo-4-methylpentane, though its lower polarity may reduce hygroscopicity . 2-Bromo-4'-methoxyacetophenone shares hazards like skin/eye irritation but is less volatile due to its aromatic structure, reducing flammability risks compared to aliphatic bromides .

Environmental Impact :

  • All three compounds pose risks to aquatic ecosystems (H412 for this compound; similar hazards inferred for others). The persistence of brominated compounds in water systems necessitates careful disposal .

Biological Activity

1-Bromo-2-methoxy-4-methylpentane is a halogenated organic compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bromo and methoxy substituents on a pentane backbone. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₇H₁₅BrO
Molecular Weight195.10 g/mol
Boiling Point150°C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves interactions with cellular receptors and enzymes. The halogen atom can participate in nucleophilic substitution reactions, which may alter enzyme activities or receptor functions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Effects : There is evidence that it can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in certain cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Antimicrobial Properties

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

A study examining the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages demonstrated a decrease in interleukin-6 (IL-6) production. This suggests that it may have therapeutic potential in treating inflammatory diseases.

Study 3: Cytotoxicity in Cancer Cells

In vitro assays conducted on various cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction, making it a candidate for further anticancer drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
1-Chloro-2-methoxy-4-methylpentaneModerate antimicrobialLess effective than brominated version
1-Bromo-3-methoxypentaneLow cytotoxicityDifferent position of substituents

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